2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C10H21BO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-boron bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the borylation of organic compounds .
Mode of Action
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various chemical reactions. For instance, it can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known to be involved in the suzuki-miyaura coupling reaction , which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.
Result of Action
The result of the action of this compound largely depends on the specific reaction it’s used in. For instance, in the borylation of alkylbenzenes, it helps form pinacol benzyl boronate . In the hydroboration of alkyl or aryl alkynes and alkenes, it aids in the formation of boronate esters .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, the presence of certain catalysts, such as palladium, can significantly influence its reactivity .
Biochemical Analysis
Biochemical Properties
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of borylation and hydroboration processes. This compound interacts with various enzymes and proteins, facilitating the formation of boron-carbon bonds. For instance, it is known to interact with palladium and copper catalysts, which are essential for the Suzuki-Miyaura coupling reactions. These interactions enable the formation of complex organic molecules, which are vital in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, in the presence of palladium catalysts, it facilitates the formation of boron-carbon bonds, which are crucial for the synthesis of complex organic molecules. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can facilitate beneficial biochemical reactions, such as the formation of boron-carbon bonds. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound can be used safely and effectively .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of boron-carbon bonds, influencing metabolic flux and metabolite levels. This compound’s role in borylation and hydroboration processes highlights its importance in the synthesis of biologically active compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biochemical activity. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity. For instance, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of pinacol with boron trichloride, followed by the addition of butyl lithium. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the boron compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can also participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane.
Major Products Formed
Aryl Boronates: Formed in borylation reactions.
Organoboron Compounds: Result from hydroboration reactions.
Biaryl Compounds: Produced in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Allylboronic Acid Pinacol Ester: Used in borylation and hydroboration reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Employed in organic synthesis.
Uniqueness
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its butyl group, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBANXSNVFDSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378596 | |
Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69190-62-1 | |
Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69190-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-Dioxaborolane, 2-butyl-4,4,5,5-tetramethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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